Boc-N-methyl-D-leucine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJFAOXATCRIKU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-N-methyl-D-leucine

This guide provides a comprehensive technical overview of N-α-(tert-butoxycarbonyl)-N-α-methyl-D-leucine (Boc-N-methyl-D-leucine), a pivotal building block for researchers, chemists, and professionals in drug development. Its unique structure, featuring both a sterically demanding N-methyl group and a Boc protecting group, imparts valuable properties to synthetic peptides, including enhanced proteolytic stability and modulated conformational dynamics. This document delves into its core chemical properties, synthesis, analytical characterization, and strategic applications, offering both foundational knowledge and actionable protocols.

Core Physicochemical and Structural Properties

This compound is a chiral, non-proteinogenic amino acid derivative. The tert-butoxycarbonyl (Boc) group provides a chemically stable, yet acid-labile, protection for the secondary amine, making it highly suitable for solid-phase peptide synthesis (SPPS).[1] The N-methyl group is a critical modification that eliminates the amide proton, thereby disrupting hydrogen-bonding networks and increasing resistance to enzymatic degradation by proteases.[2]

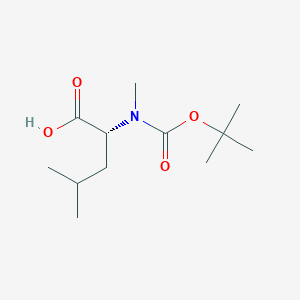

Below is the chemical structure of this compound:

Caption: 2D Structure of this compound.

A summary of its key physical and chemical identifiers is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 89536-84-5 | [1][3] |

| Molecular Formula | C₁₂H₂₃NO₄ | [3] |

| Molecular Weight | 245.32 g/mol | [3][4] |

| IUPAC Name | (2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | [3] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 55 - 65 °C | [1] |

| Optical Rotation | [α]²⁰/D = +28 ± 2° (c=1.161 in MeOH) | [1] |

| Purity | Typically ≥98% (HPLC) | [5] |

| Solubility | Soluble in organic solvents such as methanol (MeOH), dichloromethane (DCM), and dimethylformamide (DMF). Limited solubility in water. | [5][6] |

| Storage | Store at 0 - 8 °C in a dry, well-ventilated place. | [5] |

Synthesis and Purification

The synthesis of this compound is typically achieved via a two-step process starting from D-leucine. The first step involves the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) to form Boc-D-leucine. The second, and more critical step, is the selective N-methylation of the resulting carbamate.

Caption: General synthesis workflow for this compound.

Representative N-Methylation Protocol

This protocol describes a general method for the N-methylation of a Boc-protected amino acid.[7] Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the weakly acidic N-H of the Boc-carbamate, forming a sodium salt. This enhances the nitrogen's nucleophilicity, allowing it to efficiently attack the electrophilic methyl group of methyl iodide (CH₃I). Anhydrous conditions are critical to prevent quenching of the NaH and the anionic intermediate.

Materials:

-

Boc-D-leucine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add Boc-D-leucine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (approx. 2.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (approx. 2.0 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding water at 0 °C.

-

Extraction: Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. Extract the product into ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound is typically purified by silica gel column chromatography to yield the final product.

Analytical and Spectroscopic Characterization

A multi-faceted analytical approach is required to confirm the identity, purity, and structural integrity of this compound.

Purity Assessment by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of the final compound. The hydrophobic Boc group and the isobutyl side chain provide good retention on C18 columns.

Exemplary RP-HPLC Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

-

Gradient: A linear gradient, for example, from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm.

-

Data Analysis: Purity is calculated from the integrated area of the main product peak relative to the total integrated peak area.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the compound can be detected in both positive and negative ion modes.

-

Expected [M+H]⁺: 246.17 m/z

-

Expected [M+Na]⁺: 268.15 m/z

-

Expected [M-H]⁻: 244.16 m/z

Further fragmentation in MS/MS analysis can confirm the structure, often showing a characteristic loss of the Boc group (-100 Da) or isobutylene (-56 Da).[8]

Structural Elucidation by NMR Spectroscopy

While a publicly available, assigned spectrum for this compound is not readily found, its expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on its structure and data from analogous compounds like N-Boc-L-valine and other N-methylated amino acids.[9][10]

Expected ¹H NMR Resonances (in CDCl₃):

-

~0.9 ppm (d, 6H): Two diastereotopic methyl groups of the isobutyl side chain.

-

~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group (Boc).

-

~1.6-1.8 ppm (m, 3H): Protons of the -CH₂- and -CH- groups of the isobutyl side chain.

-

~2.8-3.0 ppm (s, 3H): The N-methyl protons. The signal may appear as two singlets due to the presence of rotamers around the carbamate C-N bond.

-

~4.5-4.7 ppm (m, 1H): The α-proton (-CH-). This signal may also be broadened or split due to rotamers.

-

~10-12 ppm (br s, 1H): The carboxylic acid proton.

Expected ¹³C NMR Resonances (in CDCl₃):

-

~21-25 ppm: Isobutyl side chain carbons (-CH₃, -CH-).

-

~28 ppm: tert-butyl methyl carbons (Boc).

-

~32-35 ppm: N-methyl carbon.

-

~40 ppm: Isobutyl -CH₂- carbon.

-

~60-63 ppm: α-carbon.

-

~80 ppm: Quaternary carbon of the Boc group.

-

~156 ppm: Carbamate carbonyl carbon (Boc).

-

~175-178 ppm: Carboxylic acid carbonyl carbon.

Reactivity and Strategic Application in Peptide Synthesis

The primary application of this compound is as a building block in Boc-strategy Solid-Phase Peptide Synthesis (SPPS).[1][4]

The Boc/Bzl Protection Strategy

In this orthogonal protection scheme, the temporary N-α-Boc group is removed under mildly acidic conditions (e.g., trifluoroacetic acid), while more permanent, benzyl-based side-chain protecting groups are retained.[11] These side-chain groups are removed at the end of the synthesis during the final cleavage from the resin, typically with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[12]

Role in a Boc-SPPS Cycle

The incorporation of this compound into a growing peptide chain on a solid support follows a repetitive cycle of deprotection, neutralization, and coupling.

Caption: Boc-SPPS cycle for incorporating N-methylated amino acids.

Protocol for Coupling in Boc-SPPS

Causality: The coupling of N-methylated amino acids is notoriously slower than their non-methylated counterparts due to the increased steric hindrance around the secondary amine.[13] Therefore, more potent coupling reagents and/or longer reaction times are necessary to drive the reaction to completion. Reagents like HBTU or HATU are highly effective as they rapidly form the activated species in situ.[14] Monitoring the coupling reaction with a qualitative test (like the Kaiser test, which is negative for secondary amines) is not possible; thus, completion is often assumed based on optimized, extended reaction times or checked via a different test like the chloranil test.

Materials:

-

N-terminally deprotected peptide-resin (1.0 eq)

-

This compound (3.0 eq)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 eq)

-

N,N-Diisopropylethylamine (DIEA) (6.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the N-terminally deprotected and neutralized peptide-resin in anhydrous DMF in a reaction vessel.

-

Activation: In a separate vial, dissolve this compound (3.0 eq) and HBTU (2.9 eq) in a minimal amount of DMF.

-

Initiation: Add DIEA (6.0 eq) to the activation mixture. A color change (typically to yellow) indicates the formation of the activated HOBt ester. Allow the pre-activation to proceed for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin-containing reaction vessel.

-

Reaction: Agitate the mixture at room temperature for an extended period, typically 2-4 hours (compared to 30-60 minutes for standard amino acids).

-

Washing: After the coupling period, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5x), DCM (3x), and isopropanol (2x) to remove excess reagents and byproducts.

-

Cycle Repetition: The peptide-resin is now ready for the next deprotection step in the synthesis cycle.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like Boc-D-leucine suggest it is not classified as a hazardous substance.[15][16] However, standard laboratory safety practices should always be followed.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[4]

-

Storage: The compound is stable under recommended storage conditions. For long-term stability, it should be stored in a tightly sealed container at 0 - 8 °C.[5]

-

Reactivity Hazards: The material is generally stable but may react violently with strong oxidizing agents.[17]

Conclusion

This compound is a specialized yet indispensable reagent in modern peptide chemistry. Its strategic use allows for the synthesis of peptide analogs with significantly improved stability and unique conformational properties, making it a valuable tool in the development of novel peptide-based therapeutics and biochemical probes. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and development.

References

-

Chem-Impex. Boc-N-methyl-L-leucine. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6992561, this compound. [Online] Available at: [Link]

-

Chem-Impex. Boc-N-methyl-L-leucine. [Online] Available at: [Link]

-

Acree, W. E., & Lang, A. S. (2023). Solubilities of Leucine in Water and Organic Solvents. ResearchGate. [Online] Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687). [Online] Available at: [Link]

-

The Royal Society of Chemistry. Experimental Procedures. [Online] Available at: [Link]

- Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2002). Synthesis of Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.

-

Chem-Impex. This compound. [Online] Available at: [Link]

- Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Online] Available at: [Link]

-

AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Online] Available at: [Link]

-

ResearchGate. ¹H-NMR spectrum of N-Boc glutamic acid. [Online] Available at: [Link]

-

Chemsrc. This compound | CAS#:89536-84-5. [Online] Available at: [Link]

-

MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Online] Available at: [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000042 - L-Leucine. [Online] Available at: [Link]

-

ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. [Online] Available at: [Link]

- Jackson, G. P., et al. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). Journal of Mass Spectrometry, 57(3), e4812.

-

Carl ROTH. Safety Data Sheet: Boc-L-tert-Leucine. [Online] Available at: [Link]

-

Boc-N-methyl-L-leucine: A Key Amino Acid Derivative for Advanced Peptide Synthesis. (2025). APIChem. [Online] Available at: [Link]

-

Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Online] Available at: [Link]

-

ResearchGate. LC-MS/MS characterization of leucine contamination in the PA-PT sample. [Online] Available at: [Link]

-

Livestock Metabolome Database. ¹H NMR Spectrum (LMDB00220). [Online] Available at: [Link]

- Kay, L. E., et al. (1990). Dynamics of methyl groups in proteins as studied by proton-detected carbon-13 NMR spectroscopy. Application to the leucine residues of staphylococcal nuclease. Biochemistry, 29(7), 1599-1605.

- Hajduk, P. J., et al. (2000). NMR-Based Screening of Proteins Containing ¹³C-Labeled Methyl Groups. Journal of the American Chemical Society, 122(33), 7942-7943.

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000687). [Online] Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C12H23NO4 | CID 6992561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-N-Me-Leu-OH ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CAS#:89536-84-5 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. N-Boc-L-valine(13734-41-3) 1H NMR [m.chemicalbook.com]

- 11. peptide.com [peptide.com]

- 12. chempep.com [chempep.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. rsc.org [rsc.org]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com [carlroth.com]

Boc-N-methyl-D-leucine molecular weight

An In-Depth Technical Guide to the Molecular Weight of Boc-N-methyl-D-leucine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: Beyond a Simple Number

In the realm of peptide synthesis and medicinal chemistry, precision is paramount. Every variable, from reaction conditions to reagent purity, is meticulously controlled to achieve the desired outcome. Among these fundamental parameters, the molecular weight of each building block is a cornerstone of experimental design and execution. This guide focuses on this compound, a non-canonical amino acid derivative crucial for constructing advanced therapeutic peptides.

We will move beyond simply stating the molecular weight of this reagent. Instead, this document will explore its profound implications, detailing how this single value dictates stoichiometric calculations in synthesis, enables precise characterization via mass spectrometry, and influences pharmacokinetic properties in drug design. Understanding the causality behind why this number matters is essential for leveraging the full potential of N-methylated peptides in developing next-generation therapeutics.

Section 1: Core Physicochemical Characteristics of this compound

The foundational properties of a reagent are critical for its correct application. This compound is an amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and methylated, conferring unique chemical properties. The D-configuration and the isobutyl side chain are characteristic of leucine.

These attributes are quantitatively summarized by its molecular formula and, consequently, its molecular weight. It is crucial to distinguish between the average molecular weight (used for bulk measurements and stoichiometry) and the monoisotopic mass (used for high-precision analytical techniques).

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₃NO₄ | [1][2] |

| Average Molecular Weight | 245.32 g/mol | [3] |

| Monoisotopic Mass | 245.16270821 Da | [3] |

| CAS Number | 89536-84-5 | [2][4] |

| Appearance | White to off-white solid/powder | [1][2] |

| IUPAC Name | (2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |

Causality Insight: The average molecular weight is calculated using the natural isotopic abundance of each element and is the value used for weighing the compound to prepare solutions of a specific molarity. In contrast, the monoisotopic mass is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value that is experimentally determined with high-resolution mass spectrometry (HRMS) and is the gold standard for confirming a compound's elemental composition.[5][6]

Section 2: The Functional Significance of Molecular Weight in Advanced Scientific Applications

The molecular weight of 245.32 g/mol is not merely a fact to be memorized; it is a functional parameter that directly impacts three critical areas of research and development.

Stoichiometry in Peptide Synthesis

The success of a peptide synthesis, whether in solution or on a solid phase, hinges on the precise molar ratios of reagents.[7] The coupling of an amino acid to a growing peptide chain requires the activated amino acid, the N-terminally deprotected peptide, and coupling reagents to be present in optimal stoichiometric balance.

-

Expertise: An excess of the incoming amino acid (like this compound) is typically used to drive the reaction to completion. A 1.5 to 5-fold molar excess is common. Calculating the exact mass required to achieve this excess is a direct application of the molecular weight. An incorrect calculation can lead to incomplete coupling (resulting in deletion sequences) or wasteful consumption of expensive, specialized reagents.

Identity Confirmation by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for verifying the successful incorporation of an amino acid into a peptide and for confirming the identity of the final product.[8] High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which can be compared against the theoretical monoisotopic mass.[9][10]

-

Trustworthiness: A measured mass that matches the theoretical mass to within a very low tolerance (typically <5 parts per million, ppm) provides unequivocal evidence of the compound's elemental composition and, by extension, its identity.[5] For a peptide containing this compound, the final measured mass must account for the added mass of this residue (C₁₂H₂₁NO₃, as the hydroxyl group is lost in peptide bond formation). This self-validating system confirms the success of the synthetic step.

Influence on Drug Development & Pharmacokinetics

The molecular weight of individual building blocks contributes to the final molecular weight of a drug candidate, a key parameter in assessing its "drug-likeness." Lipinski's Rule of Five provides a set of guidelines for predicting the oral bioavailability of a molecule, one of which is a molecular mass of less than 500 daltons.[11][12]

-

Authoritative Grounding: While many modern drugs, particularly peptides and complex biologics, exist "beyond the Rule of Five," the principle remains a valuable guide during lead optimization.[13] The incorporation of N-methylated amino acids like this compound is a strategic choice to improve pharmacokinetic properties.[14][15][16] N-methylation can enhance metabolic stability by shielding the amide bond from proteolytic enzymes and improve membrane permeability by removing a hydrogen bond donor.[16][17] However, each incorporation adds to the total molecular weight, a trade-off that must be carefully managed by the drug development professional.

Section 3: Methodologies and Protocols

The following protocols are designed to be self-validating systems, ensuring accuracy and reproducibility.

Protocol 3.1: Accurate Mass Verification of a Small Peptide using HRMS

This protocol describes the verification of a dipeptide, for example, Fmoc-Gly-N(Me)Leu-OH, synthesized using this compound after Boc deprotection and coupling with Fmoc-Glycine.

Objective: To confirm the elemental composition of the synthesized peptide by comparing its experimental mass with the theoretical monoisotopic mass.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of the purified, dried peptide.

-

Dissolve in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~1-10 µg/mL. Causality: Formic acid is added to promote ionization in positive ion mode ESI, leading to a stronger signal.

-

-

Instrument Calibration:

-

Calibrate the HRMS instrument (e.g., an Orbitrap or Q-TOF) immediately before the analysis using a known calibration standard solution.[18] Causality: Calibration corrects for any drift in the mass analyzer's electronics or environment, ensuring the highest possible mass accuracy.

-

-

Data Acquisition:

-

Inject the sample into the mass spectrometer via direct infusion or LC-MS.

-

Acquire data in positive ion mode over a relevant m/z range (e.g., m/z 100-1000). Ensure the resolution is set to a high value (e.g., >60,000).

-

-

Data Analysis:

-

Calculate the theoretical monoisotopic mass of the expected ion (e.g., [M+H]⁺, [M+Na]⁺). For Fmoc-Gly-N(Me)Leu-OH (C₂₉H₃₂N₂O₅), the neutral monoisotopic mass is 492.23112. The [M+H]⁺ ion is 493.23895 Da.

-

Locate the experimental m/z value in the acquired spectrum.

-

Calculate the mass error in parts per million (ppm) using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

-

-

Validation:

-

A mass error of <5 ppm provides high confidence in the assigned elemental composition.[5]

-

Protocol 3.2: Stoichiometric Calculation for a Solid-Phase Peptide Synthesis (SPPS) Coupling Step

Objective: To calculate the mass of this compound required for a 3-fold molar excess in a coupling reaction on a solid support.

Parameters:

-

Resin: Rink Amide resin

-

Substitution Level: 0.5 mmol/g

-

Scale: 100 mg of resin

-

Desired Molar Excess: 3 equivalents

Methodology:

-

Calculate Moles of Amine on Resin:

-

Moles = Resin Mass (g) * Substitution (mmol/g)

-

Moles = 0.1 g * 0.5 mmol/g = 0.05 mmol

-

This is the limiting reagent (1 equivalent).

-

-

Calculate Moles of Amino Acid Needed:

-

Moles AA = Moles of Amine * Molar Excess

-

Moles AA = 0.05 mmol * 3 = 0.15 mmol

-

-

Calculate Mass of this compound to Weigh:

-

Mass (mg) = Moles AA (mmol) * Molecular Weight ( g/mol or mg/mmol)

-

Mass = 0.15 mmol * 245.32 mg/mmol = 36.8 mg

-

Causality: Using the average molecular weight is correct here because we are performing a bulk measurement on a laboratory balance.

-

-

Validation:

-

After the coupling reaction, a qualitative test (e.g., a Kaiser or Chloranil test) can be performed. A negative result indicates that all free amines have reacted, validating that a sufficient stoichiometric excess was used to drive the reaction to completion.

-

Section 4: Visualization of Workflows and Relationships

Diagrams provide a clear, high-level overview of complex processes and logical dependencies.

Caption: Experimental workflow from stoichiometric calculation to analytical validation.

Caption: Logical impact of Molecular Weight on key scientific domains.

Conclusion

The molecular weight of this compound is far more than a simple entry in a chemical catalog. It is a critical parameter that forms the quantitative foundation for synthesis, the benchmark for analytical confirmation, and a key consideration for rational drug design. For the researcher, scientist, and drug development professional, a deep understanding of its dual nature—the average weight for macroscopic preparation and the monoisotopic mass for molecular verification—is indispensable. By internalizing the principles and protocols outlined in this guide, scientists can ensure their work is built on a foundation of accuracy, leading to more reliable, reproducible, and ultimately successful outcomes in the complex endeavor of peptide science.

References

-

Title: this compound | C12H23NO4 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: (2S)-2-{amino}-4-methylpentanoic acid Source: PubChem, National Institutes of Health URL: [Link]

-

Title: tert-Butoxycarbonyl-D-leucine | C11H21NO4 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: this compound | CAS#:89536-84-5 Source: Chemsrc URL: [Link]

-

Title: Lipinski's rule of five Source: Wikipedia URL: [Link]

-

Title: Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development Source: PubMed, National Library of Medicine URL: [Link]

-

Title: High Resolution Mass Spectrometry Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Chemistry of peptide synthesis Source: CRC Press URL: [Link]

-

Title: HRMS: Fundamentals and Basic Concepts Source: ScienceDirect URL: [Link]

-

Title: Stoichiometry and Absolute Quantification of Proteins with Mass Spectrometry Using Fluorescent and Isotope-Labeled Concatenated Peptide Standards Source: ResearchGate URL: [Link]

-

Title: Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique Source: ACS Publications URL: [Link]

-

Title: Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges Source: RSC Publishing URL: [Link]

-

Title: The Rule of 5 - Two decades later Source: Sygnature Discovery URL: [Link]

-

Title: Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry URL: [Link]

-

Title: N-methylation of peptides: a new perspective in medicinal chemistry Source: PubMed, National Library of Medicine URL: [Link]

-

Title: Studying macromolecular complex stoichiometries by peptide-based mass spectrometry Source: PubMed Central, National Library of Medicine URL: [Link]

-

Title: Pushing The Boundaries Of Drug Development Is Lipinski's Rule Of Five Still Relevant Source: Pharmaceutical Online URL: [Link]

-

Title: Should My Peptide Be Methylated? Source: LifeTein URL: [Link]

-

Title: Understanding Mass Accuracy in High Resolution Mass Spectrometry Source: Excel in Science URL: [Link]

-

Title: High-resolution mass spectrometry: more than exact mass Source: Bioanalysis Zone URL: [Link]

-

Title: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry Source: ResearchGate URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylpentanoic acid | C12H23NO4 | CID 7010555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:89536-84-5 | Chemsrc [chemsrc.com]

- 5. algimed.com [algimed.com]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. api.dspace.spbu.ru [api.dspace.spbu.ru]

- 8. Studying macromolecular complex stoichiometries by peptide‐based mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Understanding Mass Accuracy in High Resolution Mass Spectrometry | Excel in Science [excel-in-science.com]

- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 14. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lifetein.com [lifetein.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

Introduction: The Strategic Advantage of N-Methylation in Peptide Drug Design

An In-Depth Technical Guide to Boc-N-methyl-D-leucine (CAS: 89536-84-5)

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their translation into viable drug candidates is often hampered by poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and low membrane permeability. The strategic modification of the peptide backbone is a cornerstone of medicinal chemistry, and among the most powerful of these modifications is N-methylation.

This guide focuses on This compound (CAS: 89536-84-5) , a non-natural amino acid derivative that serves as a critical building block for constructing next-generation peptide therapeutics.[1] The incorporation of an N-methyl group on the amide nitrogen fundamentally alters the properties of a peptide. It sterically shields the amide bond from enzymatic cleavage, significantly increasing metabolic stability.[2] Furthermore, N-methylation reduces the hydrogen bond donating capacity of the backbone, which can disrupt interchain aggregation, enhance solubility, and critically, improve passive membrane permeability and oral bioavailability.[2][3] The use of the D-enantiomer and the bulky, hydrophobic leucine side chain provides additional tools for modulating peptide conformation and receptor interactions.

This document provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical validation and application in Solid-Phase Peptide Synthesis (SPPS). It is designed to equip researchers with the foundational knowledge and practical protocols necessary to leverage this powerful building block in their drug development programs.

Section 1: Core Physicochemical and Spectroscopic Properties

Accurate characterization of a starting material is the foundation of reproducible science. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 89536-84-5 | [4][5] |

| Molecular Formula | C₁₂H₂₃NO₄ | [4][5] |

| Molecular Weight | 245.32 g/mol | [4] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 55 - 65 °C | [5] |

| Purity (Typical) | ≥99% (HPLC) | [5] |

| Optical Rotation | [α]D20 = +28 ± 2° (c=1.161 in MeOH) | [5] |

| Storage Conditions | 0 - 8 °C, desiccated | [5] |

| Synonyms | Boc-N-Me-D-Leu-OH, N-(tert-butoxycarbonyl)-N-methyl-D-leucine | [4][5] |

Section 2: Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the direct N-methylation of its precursor, Boc-D-leucine. The causality behind this choice of strategy is its high selectivity and yield. The procedure utilizes a strong, non-nucleophilic base to deprotonate the amide nitrogen, followed by alkylation with a methyl source.

Causality of Reagent Selection:

-

Base (Sodium Hydride, NaH): A strong base is required to deprotonate the carbamate nitrogen, which is significantly less acidic than a free amine. NaH is an excellent choice as it is non-nucleophilic, preventing competition with the methylating agent, and the only byproduct is hydrogen gas, which is easily removed from the reaction.[6]

-

Methylating Agent (Methyl Iodide, MeI): MeI is a highly reactive and efficient methyl source. Iodine is an excellent leaving group, facilitating the SN2 reaction with the deprotonated nitrogen.[6]

-

Solvent (Anhydrous THF): An aprotic, anhydrous solvent like tetrahydrofuran (THF) is critical. It readily dissolves the starting material and does not contain acidic protons that would quench the strong base (NaH).[6]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from the well-established procedure for the synthesis of the analogous N-Boc-N-methyl-D-valine.[6]

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), dissolve Boc-D-leucine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add methyl iodide (MeI, ~2.5 eq).

-

Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, ~2.2 eq) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Reaction: After the NaH addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

-

Work-up: Carefully quench the reaction by slowly adding water at 0 °C. Acidify the aqueous solution to pH 2-3 using 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude solid by flash column chromatography on silica gel to afford the final product.

Section 3: Analytical Quality Control: A Self-Validating System

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount before its use in peptide synthesis. A combination of HPLC, NMR, and Mass Spectrometry provides a robust, self-validating system.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound. A reverse-phase method is typically employed to separate the product from any unreacted starting material or byproducts. Chiral HPLC can also be used to confirm enantiomeric purity.

Detailed HPLC Protocol (Purity Analysis):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A typical gradient would be 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm.

-

Sample Preparation: Dissolve a small amount of the compound in a 50:50 mixture of Mobile Phase A and B.

-

Validation: A pure sample should yield a single major peak (>99% by area integration). The retention time will be longer than that of the more polar Boc-D-leucine starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule by identifying the chemical environment of all protons.

Expected ¹H NMR Chemical Shifts (in CDCl₃): The following are predicted shifts based on the structure and data from similar compounds like N-Boc-glutamic acid and leucine.[7][8]

-

~0.9 ppm (doublet, 6H): The two methyl groups of the leucine side chain (-CH(CH₃ )₂).

-

~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector (-C(CH₃ )₃).

-

~1.6-1.8 ppm (multiplet, 3H): The protons of the -CH₂ -CH (CH₃)₂ group.

-

~2.9 ppm (singlet, 3H): The key signal corresponding to the N-methyl group protons (-N-CH₃ ). The appearance of this singlet and the disappearance of the N-H proton signal from the starting material confirms successful methylation.

-

~4.5-4.7 ppm (multiplet, 1H): The alpha-proton (-CH (COOH)-).

-

~9-11 ppm (broad singlet, 1H): The carboxylic acid proton (-COOH ).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

Expected Mass Spectrometry Data:

-

Technique: Electrospray Ionization (ESI) in either positive or negative mode.

-

Expected Mass [M+H]⁺: 246.17 (Calculated for C₁₂H₂₄NO₄⁺).

-

Expected Mass [M+Na]⁺: 268.15 (Calculated for C₁₂H₂₃NNaO₄⁺).

-

Expected Mass [M-H]⁻: 244.16 (Calculated for C₁₂H₂₂NO₄⁻).

-

Validation: The observed mass-to-charge ratio (m/z) should match the calculated theoretical value within a small margin of error (typically < 5 ppm for high-resolution MS).

Section 4: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS. Its incorporation, however, requires special consideration due to the steric hindrance of the N-methyl group, which slows down the coupling reaction.

Causality of Optimized Coupling Conditions:

Standard coupling reagents can be inefficient when coupling an amino acid onto an N-methylated residue. The secondary amine of the N-methylated residue is less nucleophilic and more sterically hindered than a primary amine. To overcome this, highly efficient coupling reagents are required.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is one of the most effective coupling reagents for sterically hindered couplings.[9] In the presence of a base like DIPEA, HATU reacts with the carboxylic acid of the incoming Boc-amino acid to form a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group is thought to act as a base catalyst, accelerating the aminolysis step and driving the reaction to completion.[10][11]

SPPS Workflow for Incorporating this compound

Caption: SPPS cycle for coupling an amino acid after an N-methylated residue.

Detailed Protocol for Coupling onto an N-methylated Residue

This protocol assumes a standard Fmoc/tBu SPPS strategy and describes the critical step of coupling an amino acid onto the N-methylated residue.

-

Resin Preparation: Start with the peptide-resin where the N-terminal residue is the newly deprotected N-methyl-D-leucine (now a secondary amine).

-

Amino Acid Activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (4 eq) and HATU (3.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8 eq) and allow the mixture to pre-activate for 1-2 minutes. Causality: Minimal pre-activation time is crucial to avoid racemization of the activated amino acid.[2]

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

-

Monitoring: The coupling of sterically hindered residues is difficult to monitor with the standard ninhydrin test. The bromophenol blue test is a reliable alternative. A small sample of resin beads will remain blue/green if the coupling is incomplete and turn yellow upon completion.

-

Double Coupling: If the coupling is incomplete after the initial reaction, drain the resin, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.

Section 5: Case Study - The Significance of N-Methylation in Cyclosporine A

Cyclosporine A is a powerful immunosuppressant drug that revolutionized organ transplantation.[12] It is a cyclic peptide of 11 amino acids, seven of which are N-methylated. One of these is N-methyl-L-leucine. The extensive N-methylation is directly responsible for its remarkable pharmacokinetic properties, particularly its ability to be administered orally.[13]

The N-methyl groups in Cyclosporine A serve two primary functions:

-

Metabolic Stability: They protect the peptide backbone from rapid degradation by proteases in the gut and bloodstream.[13]

-

Conformational Control & Permeability: They lock the peptide into a specific 3D conformation. In aqueous environments, the amide protons form internal hydrogen bonds, shielding the polar groups. In the non-polar environment of a cell membrane, the conformation flips, exposing a hydrophobic surface that facilitates passive diffusion into the cell.[14]

Mechanism of Action: Calcineurin Inhibition

Once inside the T-lymphocyte, Cyclosporine A exerts its immunosuppressive effect by inhibiting the calcineurin pathway.

Caption: Cyclosporine A inhibits T-cell activation by blocking calcineurin.

The mechanism proceeds as follows:

-

Activation: T-cell receptor activation leads to an increase in intracellular calcium.[15]

-

Calcineurin Activation: Calcium binds to calmodulin, which in turn activates calcineurin, a phosphatase enzyme.[15]

-

NFAT Activation: Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus.[16]

-

Gene Transcription: In the nucleus, NFAT promotes the transcription of genes for inflammatory cytokines, most notably Interleukin-2 (IL-2), a key signal for T-cell proliferation.[16]

-

Inhibition: Cyclosporine A binds to an intracellular protein called cyclophilin. This complex then binds to calcineurin, physically blocking its ability to dephosphorylate NFAT.[16][17] This halts the entire signaling cascade, preventing T-cell activation and proliferation.

Section 6: Safety and Handling

While this compound is not classified as a hazardous substance under major regulations, standard laboratory safety practices should always be observed.[18][19]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C).[5]

-

Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:89536-84-5. Retrieved from [Link]

-

Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

-

Das, A. (2023). Cyclosporine. StatPearls Publishing. Retrieved from [Link]

-

Biron, E., et al. (2014). Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Nielsen, D. S., et al. (2017). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Communications. Retrieved from [Link]

-

Houben-Weyl. (n.d.). 4 Synthesis of Peptides. Retrieved from [Link]

-

Lemp, M. A., & Foulks, G. N. (2020). A Review of the Mechanism of Action of Cyclosporine A: The Role of Cyclosporine A in Dry Eye Disease. Clinical Ophthalmology. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

-

ACS Publications. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

-

Wikipedia. (n.d.). Ciclosporin. Retrieved from [Link]

-

Cleveland Clinic Journal of Medicine. (1994). Cyclosporine: mechanisms of action and toxicity. Retrieved from [Link]

-

ResearchGate. (2010). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687). Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Fortis Technologies. (n.d.). A Simple Method for Resolution of 22 Amino Acids in LC. Retrieved from [Link]

-

PubMed Central. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

-

ACS Publications. (2015). Cyclosporin Structure and Permeability: From A to Z and Beyond. Journal of Medicinal Chemistry. Retrieved from [Link]

-

BCO-DMO. (2018). Determination of Amino Acid Concentrations using HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

ACS Publications. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000042 - L-Leucine. Retrieved from [Link]

-

University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. This compound | C12H23NO4 | CID 6992561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. bachem.com [bachem.com]

- 10. HATU - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cyclic Penta- and Hexaleucine Peptides without N-Methylation Are Orally Absorbed - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ciclosporin - Wikipedia [en.wikipedia.org]

- 16. dovepress.com [dovepress.com]

- 17. ccjm.org [ccjm.org]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. fishersci.com [fishersci.com]

Introduction: A Keystone Building Block in Modern Peptidomimetics

An In-Depth Technical Guide to the Structure and Stereochemistry of Boc-N-methyl-D-leucine

This compound is a cornerstone of contemporary peptide chemistry and drug development. As a non-proteinogenic amino acid derivative, its structure is engineered to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] This guide provides a detailed exploration of its unique structural features, the profound impact of its stereochemistry, and a field-proven protocol for its synthesis, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful building block.

The strategic incorporation of both a D-enantiomer and an N-methyl group imparts a unique combination of properties. The D-configuration provides steric shielding against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[3][4] Concurrently, N-methylation removes the amide proton, a key hydrogen bond donor, which not only further enhances proteolytic stability but also introduces critical conformational constraints that can lock a peptide into its bioactive form.[5][6] This dual modification makes this compound an invaluable tool for enhancing the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.[2][7]

Molecular Structure and Physicochemical Properties

The defining features of this compound are the tert-butoxycarbonyl (Boc) protecting group on the amine, the methyl group on the same nitrogen atom, and the D-stereochemical configuration at the alpha-carbon (α-carbon).

| Property | Value | Source |

| IUPAC Name | (2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | [8] |

| CAS Number | 89536-84-5 | [9] |

| Molecular Formula | C12H23NO4 | [8] |

| Molecular Weight | 245.32 g/mol | [8] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 64-65 ºC | [9] |

The structure combines the hydrophobicity of the isobutyl side chain of leucine with the steric bulk of the Boc group and the conformational rigidity imparted by N-methylation.

Caption: Molecular structure of this compound highlighting the (2R) stereocenter.

The Scientific Imperative: Stereochemistry and Functional Impact

The specific stereochemical arrangement of this compound is not arbitrary; it is a deliberate design choice to imbue peptides with superior drug-like properties.

Pillar 1: Enhanced Proteolytic Stability

One of the most significant advantages of incorporating D-amino acids and N-methylated residues is the dramatic increase in resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for cleaving peptide bonds, possess chiral active sites that are highly specific for L-amino acid substrates. The D-configuration of the leucine residue presents an incorrect stereochemistry to the enzyme's active site, effectively preventing recognition and cleavage.

Furthermore, N-methylation provides an additional layer of steric and electronic shielding. By replacing the amide proton with a methyl group, a key recognition point for protease binding via hydrogen bonding is removed.[1][6] This dual protection strategy makes peptides containing this compound exceptionally stable in biological systems, leading to a longer in-vivo half-life.[10]

Pillar 2: Conformational Control and Receptor Affinity

N-methylation introduces a significant steric constraint on the peptide backbone, restricting the rotation around the Cα-N bond and reducing the available conformational space.[1][5] This "conformational constraint" is a powerful tool for locking a peptide into a bioactive conformation, which can lead to enhanced receptor affinity and selectivity. By pre-organizing the peptide into a shape that is complementary to its target receptor, the entropic penalty of binding is reduced, often resulting in a significant increase in potency.[1]

Additionally, N-methylation lowers the energy barrier between the cis and trans conformations of the amide bond. While the trans form is overwhelmingly favored in standard peptides, the ability to more readily adopt a cis conformation can be crucial for mimicking protein turns or achieving an optimal orientation for receptor engagement.

Synthesis Protocol: N-Methylation of Boc-D-leucine

The following protocol details a robust and widely utilized method for the synthesis of this compound from its precursor, Boc-D-leucine, via N-methylation with sodium hydride and methyl iodide.[11][12][13] This procedure is designed to be a self-validating system, with clear checkpoints and explanations for each critical step.

Experimental Rationale

The core of this synthesis is the selective methylation of the amine's nitrogen. This is achieved by using a strong base, sodium hydride (NaH), to deprotonate both the carboxylic acid and the N-H of the Boc-protected amine, forming a dianion.[13] In an aprotic solvent like tetrahydrofuran (THF), the resulting sodium carboxylate salt has limited reactivity, while the deprotonated nitrogen readily undergoes nucleophilic attack on methyl iodide (CH₃I) to form the desired N-methylated product.[13][14] The use of excess reagents ensures the reaction proceeds to completion.

Caption: Experimental workflow for the N-methylation of Boc-D-leucine.

Step-by-Step Methodology

-

Preparation:

-

To a dry round-bottom flask under an argon atmosphere, add Boc-D-leucine (1.0 eq).[15]

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 20 mL per gram of starting material).

-

Add methyl iodide (5.0 eq) to the solution.

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Reaction:

-

Causality: The portion-wise addition of sodium hydride is critical to control the vigorous evolution of hydrogen gas as the acidic protons are removed. Cooling maintains control over the exothermic reaction.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 5.0 eq) to the stirred solution in small portions over 1-2 hours.

-

Allow the reaction to stir at 0 °C until the bubbling subsides, then remove the ice bath and let the mixture warm to room temperature.

-

Stir vigorously overnight (12-16 hours) to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Causality: The reaction is quenched with water to safely neutralize any unreacted sodium hydride. Acidification is necessary to protonate the sodium carboxylate salt, rendering the final product neutral and soluble in the organic extraction solvent (ethyl acetate).[13]

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of water until bubbling ceases.

-

Add more water to dissolve the salts, and then acidify the aqueous layer to a pH of 2-3 using 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield pure this compound.

-

Conclusion

This compound is more than a mere reagent; it is a strategic tool for the rational design of peptide therapeutics. Its unique stereochemistry and N-alkylation provide a powerful, synergistic approach to overcoming the fundamental challenges of peptide stability and bioavailability. By understanding the causal relationship between its structure and its function, researchers can effectively employ this building block to develop next-generation drugs with significantly improved therapeutic profiles. The synthetic protocol provided herein offers a reliable and well-validated pathway to access this critical compound, empowering further innovation in the field.

References

-

Húmpola, M. V., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]

-

Myers, A. G., et al. (2000). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society, 122(43), 10711-10712. [Link]

-

Vinogradov, A. A., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 10(10), 831-837. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). A Facile Method for the Transformation of N-(tert-Butoxycarbonyl) α-Amino Acids to N-Unprotected α-Amino Methyl Esters. The Journal of Organic Chemistry, 80(10), 5272-5277. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Sárosi, M. B., & Fülöp, F. (2012). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Amino Acids, 42(2-3), 1017-1022. [Link]

-

Broussard, T. (2016). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. [Link]

- Wang, J., et al. (2013). Synthesis of N-methyl-D-aspartic acid.

-

Kawamura, A., et al. (2022). Serum-Stable and Selective Backbone-N-Methylated Cyclic Peptides That Inhibit Prokaryotic Glycolytic Mutases. ACS Central Science, 8(8), 1146-1156. [Link]

-

Dey, S., et al. (1990). Synthesis, crystal structure, and molecular conformation of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3. Biopolymers, 29(6-7), 935-941. [Link]

-

Xi, X., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. International Journal of Molecular Sciences, 22(17), 9185. [Link]

-

ChemSrc. (2025). This compound. ChemSrc. [Link]

-

Aurelio, L., & Hughes, A. B. (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (Vol. 1, pp. 245-273). Wiley-VCH. [Link]

-

Húmpola, M. V., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. ResearchGate. [Link]

-

Biron, E., & Chatterjee, J. (2014). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. ResearchGate. [Link]

-

Li, K., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. European Journal of Medicinal Chemistry, 243, 114777. [Link]

-

LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]

-

Xi, X., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. ResearchGate. [Link]

-

Húmpola, M. V., et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 23(24), 15632. [Link]

-

Kawamura, A., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. bioRxiv. [Link]

-

He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

-

Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering, 47, 377-386. [Link]

-

Weiss, M. M., et al. (2017). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. [Link]

-

Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butoxycarbonyl-D-leucine. PubChem Compound Database. Retrieved from [Link]

-

Lokey Lab. (2017). N-Methylation of Boc amino acids. Wikidot. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

- 7. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C12H23NO4 | CID 6992561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:89536-84-5 | Chemsrc [chemsrc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchmgt.monash.edu [researchmgt.monash.edu]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. researchgate.net [researchgate.net]

- 15. tert-Butoxycarbonyl-D-leucine | C11H21NO4 | CID 637604 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Boc-N-methyl-D-leucine in Organic Solvents

Foreword: The Critical Role of Solubility in Advanced Synthesis

In the landscape of modern drug development and peptide chemistry, N-methylated amino acids are indispensable tools for imparting enhanced pharmacokinetic properties to therapeutic peptides, such as increased metabolic stability and improved cell permeability.[1] Among these, Boc-N-methyl-D-leucine stands out as a crucial building block. However, its successful application, particularly in solid-phase peptide synthesis (SPPS), is fundamentally governed by a seemingly simple yet critical parameter: its solubility. Insufficient solubility in reaction solvents can lead to incomplete couplings, failed syntheses, and complex purification challenges. This guide provides a deep dive into the solubility characteristics of this compound, grounded in physicochemical principles and offering practical, field-tested methodologies for its assessment and application.

Physicochemical Profile of this compound

Understanding the solubility of a molecule begins with its structure. This compound is an amino acid derivative whose solubility is a composite of the contributions from its distinct structural motifs.

-

tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic protecting group is the primary driver of the molecule's solubility in nonpolar organic solvents.[] It masks the polar amine, significantly increasing the overall hydrophobicity of the molecule.

-

N-methyl Group: The replacement of the amide proton with a methyl group eliminates the hydrogen bond donor capability of the nitrogen atom. This modification disrupts the intermolecular hydrogen bonding networks that can decrease solubility in protic solvents and often increases lipophilicity.[3][4]

-

Isobutyl Side Chain (Leucine): The isobutyl side chain is inherently nonpolar and hydrophobic, further enhancing the molecule's affinity for organic media.

-

Carboxylic Acid: This is the primary polar, hydrophilic functional group, capable of acting as a hydrogen bond donor and acceptor. Its presence ensures some degree of solubility in more polar solvents.

A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 89536-84-5 | [5] |

| Molecular Formula | C₁₂H₂₃NO₄ | [5][6] |

| Molecular Weight | 245.32 g/mol | [6] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 55 - 65 °C | [5] |

| XLogP3 (Computed) | 2.4 | [6] |

The computed partition coefficient (XLogP3) of 2.4 indicates a significant preference for an octanol phase over an aqueous phase, quantitatively confirming its hydrophobic nature.[6]

Caption: Structural components of this compound and their influence on solubility.

Qualitative Solubility Profile

While precise quantitative solubility data is not widely published, a qualitative assessment can be reliably inferred from the molecule's structure and the behavior of similar compounds. This information is critical for selecting appropriate solvents for SPPS, purification, and analytical characterization.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Commentary |

| Aprotic Polar | DMF, NMP, DMSO | Highly Soluble | These are the workhorse solvents for SPPS.[] The high polarity effectively solvates the carboxylic acid moiety, while the organic nature accommodates the hydrophobic Boc group and side chain. |

| Aprotic, Mod. Polar | THF, Dichloromethane (DCM) | Soluble | Widely used in peptide synthesis and purification. DCM is excellent for dissolving protected amino acids, though solubility may be lower than in DMF for highly crystalline solids. |

| Ester | Ethyl Acetate | Soluble | A common solvent for extraction and chromatography. The solubility is driven by the large nonpolar portion of the molecule. |

| Alcohol (Protic Polar) | Methanol, Ethanol | Sparingly to Moderately Soluble | The hydroxyl group can hydrogen bond with the carboxylic acid, but the overall hydrophobicity of the molecule limits high solubility. Solubility decreases with increasing alcohol chain length (e.g., isopropanol).[8] |

| Aqueous (Protic Polar) | Water | Insoluble | The dominant hydrophobic character from the Boc group and side chain prevents significant dissolution in water.[9] |

| Nonpolar | Hexanes, Toluene | Sparingly to Insoluble | While the molecule is largely nonpolar, the single, highly polar carboxylic acid group is not well-solvated by these solvents, limiting solubility. |

Expert Insight: For SPPS applications, ensuring complete dissolution in the primary solvent (typically DMF or NMP) is paramount. If solubility issues are suspected, pre-dissolving the amino acid in a small volume of a stronger solvent like DMSO before adding it to the reaction vessel can be an effective strategy, though solvent compatibility must be considered.

Standard Protocol: Experimental Determination of Solubility

Trustworthy solubility data is generated empirically. The following protocol describes a robust, self-validating workflow based on the isothermal shake-flask method, which is a gold standard for solubility determination.

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is quantified.

Materials & Equipment

-

This compound (≥99% purity)

-

Organic solvents (HPLC grade)

-

Analytical balance (±0.01 mg)

-

Thermostatic shaker/incubator

-

Calibrated thermometer

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Autosampler vials or volumetric flasks

-

HPLC-UV or UPLC-UV system

Step-by-Step Methodology

-

Preparation (Gravimetric):

-

Accurately weigh approximately 20-30 mg of this compound into several 4 mL glass vials. Record the exact mass.

-

To each vial, add a precise volume (e.g., 2.00 mL) of the desired organic solvent. This initial amount should be insufficient to fully dissolve the solid, ensuring an excess is present.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).

-

Agitate the slurries for a minimum of 24 hours. Causality: A long equilibration time is essential to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states. For sterically hindered or highly crystalline molecules, 48-72 hours may be necessary. A preliminary kinetic study can validate the required time.

-

-

Phase Separation:

-

After equilibration, stop the shaker and allow the vials to stand undisturbed inside the incubator for at least 2 hours. Causality: This allows the excess solid to settle, preventing premature clogging of the filter and ensuring only the saturated supernatant is sampled. Temperature must be maintained to prevent precipitation or further dissolution.

-

-

Sampling and Filtration:

-

Carefully draw the supernatant into a clean, dry syringe.

-

Immediately attach a 0.22 µm syringe filter and discard the first ~0.2 mL of filtrate. Causality: This "priming" step ensures that any potential adsorption of the solute onto the filter membrane does not affect the final concentration measurement.

-

Filter the remaining supernatant directly into a pre-weighed, tared autosampler vial or volumetric flask.

-

-

Quantification (Gravimetric Method - for non-volatile solutes):

-

Record the exact mass of the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point.

-

Once the solid residue is completely dry (constant weight), record the final mass of the vial containing the residue.

-

Calculate the solubility:

-

Solubility (mg/mL) = (Mass of Residue) / (Volume of Solvent in Sampled Solution)

-

Volume of Solvent = (Mass of Solution - Mass of Residue) / Solvent Density

-

-

-

Quantification (Chromatographic Method - Preferred):

-

Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase.

-

Analyze the diluted sample by a validated HPLC-UV method against a multi-point calibration curve prepared from stock solutions of known this compound concentration.

-

Calculate the concentration in the original supernatant, accounting for the dilution factor. Trustworthiness: This method is more accurate and less susceptible to errors from volatile impurities than the gravimetric method. It is the industry-standard approach.

-

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion and Practical Recommendations

This compound is a fundamentally hydrophobic molecule, a characteristic dictated by its Boc-protecting group and N-methylated backbone.[1][5] Its solubility profile reflects this, showing high solubility in polar aprotic solvents like DMF and NMP, making it well-suited for standard SPPS protocols.[10] Conversely, it is effectively insoluble in aqueous media. While qualitative assessments provide a strong starting point for solvent selection, this guide strongly advocates for empirical determination using a robust protocol, such as the shake-flask method detailed herein. Accurate, experimentally-derived solubility data is not merely an academic exercise; it is a prerequisite for developing efficient, reproducible, and scalable synthetic processes in drug discovery and development.

References

-

Dey, B. P. & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6992561, this compound. Retrieved from [Link].

-

Pharmaffiliates. (2025). Boc-N-methyl-L-leucine: A Key Amino Acid Derivative for Advanced Peptide Synthesis. Retrieved from [Link].

-

DigitalCommons@URI. (1969). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link].

-

Chemsrc. (2025). This compound | CAS#:89536-84-5. Retrieved from [Link].

-

Royal Society of Chemistry. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Retrieved from [Link].

-

ResearchGate. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. Retrieved from [Link].

-

Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.

-

Sankar, K., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Public Health Emergency Collection. Retrieved from [Link].

Sources

- 1. nbinno.com [nbinno.com]

- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C12H23NO4 | CID 6992561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. bachem.com [bachem.com]

An In-depth Technical Guide to the Stability and Storage of Boc-N-methyl-D-leucine

Abstract

N-tert-butoxycarbonyl-N-methyl-D-leucine (Boc-N-methyl-D-leucine) is a pivotal building block in modern peptide synthesis and medicinal chemistry. Its unique structure, featuring a sterically hindered Boc protecting group and an N-methylated backbone, imparts peptides with enhanced proteolytic stability and favorable pharmacokinetic properties.[1][2][3] However, these same structural features dictate its chemical stability and necessitate stringent storage and handling protocols to ensure its integrity and prevent the introduction of impurities in synthetic workflows. This technical guide provides a comprehensive analysis of the stability profile of this compound, details its primary degradation pathways, and establishes field-proven protocols for its optimal storage and quality control.

Introduction: The Strategic Importance of this compound

The incorporation of N-methylated amino acids into peptide sequences is a well-established strategy to overcome the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low membrane permeability.[4] N-methylation of the amide bond nitrogen sterically shields it from enzymatic cleavage by proteases, significantly extending the in-vivo half-life of the peptide.[2][4]